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MC-EVCit-PAB-MMAE -

MC-EVCit-PAB-MMAE

Catalog Number: EVT-15274330
CAS Number:
Molecular Formula: C73H112N12O18
Molecular Weight: 1445.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MC-EVCit-PAB-MMAE, also known as MC-Val-Cit-PAB-MMAE, is a compound utilized primarily in the development of antibody-drug conjugates (ADCs). This compound features a maleimidocaproyl group, a protease-sensitive valine-citrulline dipeptide, a p-aminobenzylcarbamate linker, and monomethyl auristatin E as its cytotoxic payload. The design of MC-EVCit-PAB-MMAE allows for targeted delivery of the cytotoxic agent to cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity.

Source

MC-EVCit-PAB-MMAE is synthesized as a precursor for ADCs, which are increasingly important in cancer therapy. The compound can be sourced from various chemical suppliers specializing in biopharmaceuticals and ADC-related products, such as BPS Bioscience and CellMosaic .

Classification

MC-EVCit-PAB-MMAE falls under the category of antibody-drug conjugates, specifically those that utilize tubulin inhibitors as their cytotoxic agents. It is classified based on its mechanism of action as an antineoplastic agent due to its ability to inhibit cell division by disrupting microtubule formation.

Synthesis Analysis

Methods

The synthesis of MC-EVCit-PAB-MMAE involves several key steps that include the formation of the linker and the conjugation of the cytotoxic agent. The general synthetic pathway can be summarized as follows:

  1. Formation of the Cleavable Linker: A cleavable activated ester linker is synthesized using established methods. This involves coupling valine-citrulline with p-aminobenzylcarbamate .
  2. Conjugation with Monomethyl Auristatin E: The linker is then reacted with monomethyl auristatin E in anhydrous conditions, typically using solvents such as dimethylformamide and pyridine. High-performance liquid chromatography is employed to monitor reaction progress, and purification is achieved through semi-preparative HPLC .
  3. Final Product Isolation: After purification, the desired product is lyophilized to yield a solid form suitable for storage and further application.

Technical Details

  • Starting Materials: Valine-citrulline dipeptide, p-aminobenzylcarbamate, and monomethyl auristatin E.
  • Solvents Used: Dimethylformamide, pyridine.
  • Purification Techniques: High-performance liquid chromatography.
Molecular Structure Analysis

Structure

The molecular formula for MC-EVCit-PAB-MMAE is C68H105N11O15C_{68}H_{105}N_{11}O_{15} with a molecular weight of approximately 1316.7 Da. The structure includes:

  • A maleimidocaproyl group that facilitates thiol reactivity.
  • A valine-citrulline dipeptide that provides protease sensitivity.
  • A p-aminobenzylcarbamate linker that connects the cytotoxic payload.

Data

  • CAS Registry Number: 646502-53-6
  • Purity: Typically ≥ 98% .
  • Solubility: Soluble in dimethyl sulfoxide, dichloromethane, and dimethylformamide .
Chemical Reactions Analysis

Reactions

The primary reaction involving MC-EVCit-PAB-MMAE is its conjugation with antibodies or other targeting moieties. This reaction typically occurs through thiol-maleimide chemistry, where the maleimide group reacts with free thiol groups on antibodies to form stable thioether bonds.

Technical Details

  1. Thiol-Maleimide Reaction: This reaction is characterized by high specificity and stability under physiological conditions.
  2. Release Mechanism: Upon internalization by target cells, proteases cleave the valine-citrulline bond, releasing monomethyl auristatin E within the tumor microenvironment .
Mechanism of Action

The mechanism of action of MC-EVCit-PAB-MMAE involves several steps:

  1. Targeting: The antibody portion binds specifically to antigens expressed on cancer cells.
  2. Internalization: Following binding, the ADC is internalized via endocytosis.
  3. Cytotoxic Release: Inside the cell, proteolytic cleavage occurs at the valine-citrulline linker, releasing monomethyl auristatin E.
  4. Microtubule Disruption: Monomethyl auristatin E inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form (typically pale yellow or white).
  • Density: Approximately 1.196 g cm31.196\text{ g cm}^3 (predicted) .
  • Boiling Point: Estimated at 1347.6 C1347.6\text{ C} (predicted) .

Chemical Properties

  • Solubility: Highly soluble in organic solvents like dimethyl sulfoxide (≥ 54 mg/mL) .
  • pKa Value: Approximately 13.2913.29 (predicted), indicating basic character which may influence solubility and reactivity under physiological conditions .
Applications

MC-EVCit-PAB-MMAE serves primarily in scientific research and therapeutic applications:

  1. Antibody-Drug Conjugates Development: It is utilized in creating ADCs for targeted cancer therapies.
  2. Cancer Research: Studies related to drug delivery systems and mechanisms of action against various cancers are facilitated by this compound.
  3. Immunoassays: Used in developing assays to study antibody interactions and efficacy in targeting specific tumor markers .
Molecular Design & Synthesis of MC-EVCit-PAB-MMAE in ADC Development

Rational Design Principles for EVCit-Based Linker-Payload Architectures

The MC-EVCit-PAB-MMAE (CAS 2873452-49-2) represents an advanced linker-payload architecture engineered to overcome limitations of conventional dipeptide linkers in antibody-drug conjugates (ADCs). Its design centers on three core principles: protease selectivity, bystander effect optimization, and systemic stability. The linker incorporates a unique cyclobutane-1,1-dicarboxamide (cBu) group adjacent to citrulline (EVCit), creating a structural motif that exhibits >75% dependency on cathepsin B for payload release, compared to traditional Val-Cit linkers that show broad susceptibility to multiple cathepsins (e.g., cathepsins K, L, S) [5] [8]. This specificity minimizes off-target payload release in healthy tissues while maintaining efficient drug liberation in tumor microenvironments where cathepsin B is overexpressed.

The architecture follows a modular design:

  • Maleimidocaproyl (MC) group: Enables cysteine-directed conjugation to antibodies via thiol-maleimide chemistry [4] [7]
  • EVCit dipeptide: Serves as the cathepsin B-specific cleavage site with optimized kinetics (Michaelis constant Km comparable to Val-Cit) [5]
  • Para-aminobenzyloxycarbonyl (PAB) spacer: A self-immolative group that undergoes 1,6-elimination post-cleavage, enabling traceless release of the unmodified MMAE payload [5] [10]
  • Monomethyl auristatin E (MMAE): A potent tubulin polymerization inhibitor (IC50 ~10−10 M) that penetrates membranes to exert bystander effects on adjacent antigen-negative tumor cells [1] [2]

Table 1: Key Components of MC-EVCit-PAB-MMAE

ComponentChemical FunctionBiological Role
Maleimidocaproyl (MC)Thiol-reactive conjugation handleSite-specific antibody attachment via cysteine residues
EVCit dipeptideCyclobutane-1,1-dicarboxamide-citrulline protease substrateCathepsin B-specific cleavage with reduced off-tumor activation
PAB spacerSelf-immolative aromatic systemAutocatalytic release of unmodified MMAE via 1,6-elimination
MMAESynthetic auristatin analogMicrotubule-disrupting payload with bystander activity

Synthetic Strategies for Site-Specific Conjugation of MC-EVCit-PAB to MMAE

The synthesis of MC-EVCit-PAB-MMAE employs a sequential fragment coupling approach to ensure chemical homogeneity and reproducibility. The process initiates with solid-phase peptide synthesis (SPPS) to construct the EVCit-PAB dipeptide spacer, followed by solution-phase conjugation to MMAE and capping with the maleimide functionality [4] [6].

Critical synthetic steps:

  • MMAE-PAB coupling: Carboxylic acid activation of tert-butyloxycarbonyl (Boc)-protected PAB using pentafluorophenyl esters facilitates amide bond formation with MMAE’s N-terminus, achieving >98% purity post-deprotection [6].
  • EVCit dipeptide formation: The cBu-Cit moiety is synthesized via a stereoselective Ugi reaction, preserving the L-configuration at chiral centers to maintain cathepsin recognition [5].
  • MC capping: 6-Maleimidocaproic acid is activated with N-hydroxysuccinimide (NHS) for ester formation, enabling conjugation to the N-terminus of the EVCit fragment under mild acidic conditions (pH 6.5–7.0) to prevent maleimide hydrolysis [7] [9].

The final conjugate (C73H112N12O18, MW 1445.74 Da) exhibits controlled hydrophilicity (logP = 6.04) due to the cBu group’s steric bulk, reducing aggregation risks compared to Val-Cit analogs [5] [8]. Stability is enhanced by storing the compound at 4°C under nitrogen, preventing maleimide adduct decomposition and MMAE oxidation [1] [4].

Table 2: Synthetic Parameters for MC-EVCit-PAB-MMAE Production

ParameterConditionPurpose
Conjugation chemistryNHS ester-mediated amidationHigh-yield coupling without racemization
Reaction pH6.5–7.0 (phosphate buffer)Maleimide stability preservation
PurificationReverse-phase HPLC (C18 column)Removal of hydrophobic impurities and diastereomers
Critical impurities<0.5% free MMAE; <1% deconjugated linkerEnsures ADC batch consistency and pharmacokinetic reliability

Comparative Analysis of EVCit vs. Conventional Dipeptide Linkers (Val-Cit, Val-Ala)

The EVCit linker architecture demonstrates distinct pharmacological advantages over conventional dipeptides, as validated through in vitro and preclinical studies:

Protease selectivity:

  • Val-Cit (VC): Broadly cleaved by cathepsins B, K, L, and S in lysosomes and plasma, contributing to off-tumor toxicity. In human plasma, VC linkers release 15–30% of payload within 72 hours [5] [10].
  • Val-Ala (VA): 50% slower cathepsin B cleavage rate than VC, but lower hydrophobicity (logP reduction of 0.3–0.5 units) minimizes ADC aggregation [8] [10].
  • EVCit (cBu-Cit): >75% inhibition by cathepsin B-specific inhibitors (vs. <15% for VC with single-protease inhibitors), indicating superior target protease specificity. Maintains Vmax/Km values comparable to VC, ensuring efficient tumor activation [5] [8].

Stability and pharmacokinetics:EVCit’s cyclobutane dicarboxamide group reduces retro-Michael reactions—a major flaw in maleimide-based linkers. While SMCC-conjugated ADCs degrade by 29% in murine plasma within 7 days, EVCit-MMAE ADCs show <15% deconjugation under identical conditions [5] [7]. This enhances plasma half-life and tumor payload delivery.

Bystander effect profile:All three linkers release membrane-permeable MMAE, but EVCit’s stability reduces premature payload loss in circulation. In antigen-heterogeneous xenografts, EVCit-MMAE ADCs achieve 40% higher intratumoral MMAE concentrations than VC-MMAE counterparts, enhancing killing of antigen-low subclones [5].

Table 3: Performance Comparison of Dipeptide Linker Technologies

ParameterVal-CitVal-AlaEVCit (cBu-Cit)
Cathepsin B specificityLow (cleaved by 5+ enzymes)ModerateHigh (>75% inhibition by specific inhibitors)
Plasma stability (t½)48–72 hours60–84 hours>96 hours
Linker hydrophobicityHigh (logP ~6.5)Moderate (logP ~6.2)Moderate (logP ~6.04)
Aggregation propensityHigh (especially DAR 8)LowLow
Bystander efficiencyHighHighHigh (with improved tumor retention)

Properties

Product Name

MC-EVCit-PAB-MMAE

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-5-oxopentanoic acid

Molecular Formula

C73H112N12O18

Molecular Weight

1445.7 g/mol

InChI

InChI=1S/C73H112N12O18/c1-15-45(8)63(54(101-13)40-58(89)84-39-23-27-53(84)65(102-14)46(9)66(93)76-47(10)64(92)49-24-18-16-19-25-49)82(11)71(98)61(43(4)5)81-70(97)62(44(6)7)83(12)73(100)103-41-48-29-31-50(32-30-48)77-67(94)51(26-22-37-75-72(74)99)79-69(96)60(42(2)3)80-68(95)52(33-36-59(90)91)78-55(86)28-20-17-21-38-85-56(87)34-35-57(85)88/h16,18-19,24-25,29-32,34-35,42-47,51-54,60-65,92H,15,17,20-23,26-28,33,36-41H2,1-14H3,(H,76,93)(H,77,94)(H,78,86)(H,79,96)(H,80,95)(H,81,97)(H,90,91)(H3,74,75,99)/t45-,46+,47+,51-,52-,53-,54+,60-,61-,62-,63-,64+,65+/m0/s1

InChI Key

KPTRUCATMPLMGA-KHKJXGKZSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)CCCCCN4C(=O)C=CC4=O

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)CCCCCN4C(=O)C=CC4=O

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